Diethyl 2-hydroxypentanedioate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 2-hydroxypentanedioate involves a straightforward procedure starting from anhydrous citric acid, which is subsequently reacted with ethanol to produce diethyl 3-oxopentanedioate. This intermediate undergoes reduction to afford diethyl 3-hydroxypentanedioate with a remarkable yield of 94% and a purity of 98.5% (Yang-ling, 2008).
Molecular Structure Analysis
The molecular structure of diethyl 2-hydroxypentanedioate and its derivatives has been extensively studied, revealing detailed insights into their conformations and electronic properties. For instance, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate was structurally characterized, showcasing the intricacies of its crystal structure and the molecular interactions within (Ju et al., 2015).
Chemical Reactions and Properties
Diethyl 2-hydroxypentanedioate undergoes various chemical transformations, highlighting its reactivity and functionality. For example, its ability to form complex structures through reactions like the Friedel—Crafts reaction has been documented, showcasing its potential in synthesizing intricate organic molecules (Natekar & Samant, 2010).
Physical Properties Analysis
The physical properties of diethyl 2-hydroxypentanedioate, including its melting point, boiling point, and solubility, are critical for its handling and application in various chemical processes. While specific data for diethyl 2-hydroxypentanedioate is not detailed in the reviewed literature, the general physical properties of related compounds provide insight into its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of diethyl 2-hydroxypentanedioate, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental for its application in organic synthesis. The compound's ester functionality and hydroxyl group play significant roles in its reactivity, enabling a wide range of chemical transformations that are valuable in synthetic chemistry.
For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of Diethyl 2-hydroxypentanedioate, the following references provide a comprehensive overview:
- Synthesis and Reactivity in Inorganic and Metal-organic Chemistry (Anand et al., 1976)
- Fine Chemical Intermediates (Yang-ling, 2008)
- Journal of Chemical Research (Ju et al., 2015)
- ChemInform (Natekar & Samant, 2010)
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-hydroxypentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHSDCNOUDICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533579 | |
Record name | Diethyl 2-hydroxyglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-hydroxypentanedioate | |
CAS RN |
69134-53-8 | |
Record name | Diethyl 2-hydroxyglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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